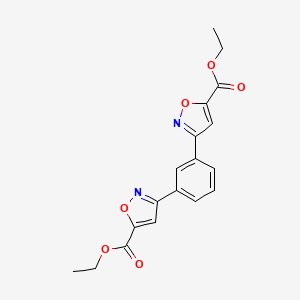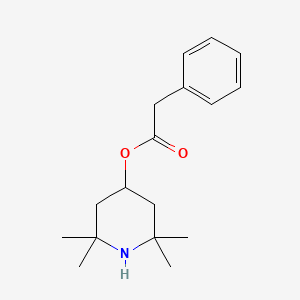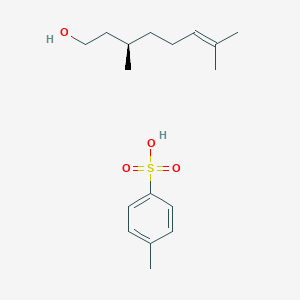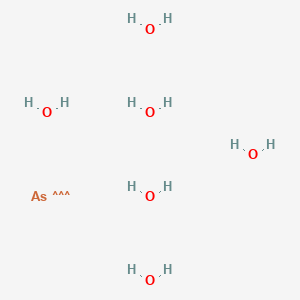
1-Methyl-1-(2-methylprop-2-en-1-yl)piperidin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1-(2-methylprop-2-en-1-yl)piperidin-1-ium iodide is a quaternary ammonium compound It is characterized by the presence of a piperidine ring substituted with a 1-methyl and a 2-methylprop-2-en-1-yl group, and an iodide counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(2-methylprop-2-en-1-yl)piperidin-1-ium iodide typically involves the quaternization of 1-methylpiperidine with 2-methylprop-2-en-1-yl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis can also be explored to reduce reaction times and improve yields. The purification process typically involves crystallization or chromatographic techniques to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-1-(2-methylprop-2-en-1-yl)piperidin-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted piperidinium salts.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Applications De Recherche Scientifique
1-Methyl-1-(2-methylprop-2-en-1-yl)piperidin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Methyl-1-(2-methylprop-2-en-1-yl)piperidin-1-ium iodide involves its interaction with biological membranes and enzymes. The compound can disrupt membrane integrity, leading to cell lysis. It can also inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The molecular targets include membrane phospholipids and key metabolic enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylprop-1-ene: A simple alkene with similar structural features but lacks the piperidine ring.
Isobutylene: Another alkene with industrial significance, used in the production of polymers and fuel additives.
2-Methyl-2-propen-1-ol: An alcohol with a similar carbon skeleton but different functional groups.
Uniqueness
1-Methyl-1-(2-methylprop-2-en-1-yl)piperidin-1-ium iodide is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties such as high solubility in water and the ability to form stable ionic complexes. This makes it particularly useful in applications requiring phase transfer catalysis and drug delivery.
Propriétés
Numéro CAS |
65819-79-6 |
|---|---|
Formule moléculaire |
C10H20IN |
Poids moléculaire |
281.18 g/mol |
Nom IUPAC |
1-methyl-1-(2-methylprop-2-enyl)piperidin-1-ium;iodide |
InChI |
InChI=1S/C10H20N.HI/c1-10(2)9-11(3)7-5-4-6-8-11;/h1,4-9H2,2-3H3;1H/q+1;/p-1 |
Clé InChI |
VSTOILFYWQXZQM-UHFFFAOYSA-M |
SMILES canonique |
CC(=C)C[N+]1(CCCCC1)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)ethan-1-one](/img/structure/B14467627.png)
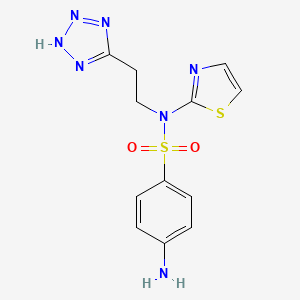
![Silane, trimethyl[(1Z)-1-octenyloxy]-](/img/structure/B14467632.png)
![1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one](/img/structure/B14467644.png)
![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467645.png)
![(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl carbamimidothioate;hydrochloride](/img/structure/B14467650.png)
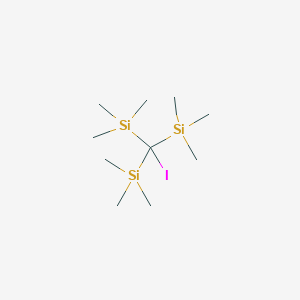
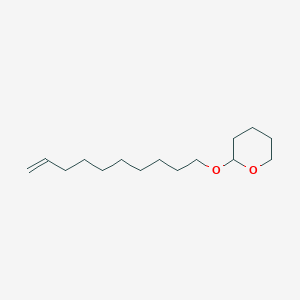
![Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl-](/img/structure/B14467677.png)
